3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane
Description
Properties
Molecular Formula |
C12H22N2O |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
3-(oxetan-3-yl)-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C12H22N2O/c1-5-13-6-2-12(1)3-7-14(8-4-12)11-9-15-10-11/h11,13H,1-10H2 |
InChI Key |
ATLJMCBFLHBNOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CCN(CC2)C3COC3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 3,9-Diazaspiro[5.5]undecane Core
Step 1: Formation of Dicyano Intermediate
- React N-benzyl piperidine-4-ketone (0.844 mol) with ethyl cyanoacetate (1.689 mol) in 12% choline solution.
- Stir the mixture at 0°C for 8 days.
- Filter the resulting solid, wash with ethanol and ether, suspend in water, adjust pH to 6 with 2M HCl, stir, filter, and dry to obtain the dicyano compound with approximately 65% yield.
Step 2: Selective Acidic Hydrolysis and Decarboxylation
- Suspend the dicyano compound in 30% aqueous sulfuric acid.
- Heat at 100°C for 18 hours under oil bath conditions.
- Monitor reaction progress by HPLC.
- Cool, adjust pH to ~8 with base, filter, wash, and recrystallize from methanol to obtain the diacid intermediate with yields around 64-68%.
Step 3: Reduction to Diamine
Example of Protecting Group Introduction and Functionalization
- Dissolve the diamine in anhydrous dichloromethane.
- Add triethylamine and the desired protecting group reagent (e.g., Boc anhydride).
- Stir under ice bath cooling and then at room temperature.
- Purify by column chromatography to yield protected intermediates.
- Hydrogenate under palladium on carbon catalyst at 50 psi and 50°C to remove benzyl groups if necessary.
- Final isolation of substituted spiro compounds as hydrochloride salts with yields ranging from 80% to 96%.
Data Table Summarizing Key Reaction Steps and Yields
| Step | Reactants/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Dicyano Intermediate | N-benzyl piperidine-4-ketone + ethyl cyanoacetate in 12% choline, 0°C, 8 days | 9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyano spiro[5.5]undecane | 65 | Long reaction time, low temperature |
| 2. Acidic Hydrolysis & Decarboxylation | 30% H2SO4, 100°C, 18 h | Diacid intermediate | 64-68 | Selective decarboxylation, HPLC monitored |
| 3. Reduction to Diamine | LiAlH4 in THF, reflux 16 h | 3,9-Diazaspiro[5.5]undecane core | 73 | Requires careful quenching and purification |
| 4. Protecting Group Introduction | Boc2O, triethylamine, DCM, 0°C to RT | Boc-protected diamine | 82-96 | Facilitates further functionalization |
| 5. Deprotection/Hydrogenation | Pd/C, H2 (50 psi), 50°C, 16 h | Deprotected spiro compound | 80-84 | Yields hydrochloride salt forms |
Chemical Reactions Analysis
Types of Reactions
3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The oxetane ring and diazaspiro framework can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous sodium hydroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Phenols in the presence of mild bases like potassium carbonate in acetone.
Major Products
The major products formed from these reactions include various substituted oxetanes and diazaspiro derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex spirocyclic compounds.
Biology: Investigated for its potential as a molecular probe due to its unique structure.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For example, as an inhibitor of the MmpL3 protein, it binds to the protein and disrupts its function, which is essential for the survival of Mycobacterium tuberculosis . The compound’s unique structure allows it to fit into the active site of the protein, blocking its activity and leading to the bacterium’s death.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Modifications at the 3-Position
The 3-position of the 3,9-diazaspiro[5.5]undecane core is highly amenable to functionalization, influencing target affinity and selectivity:
Key Observations :
Modifications at the 9-Position
The 9-position is critical for maintaining activity in certain biological contexts:
Key Observations :
- Alkyl/aryl groups at the 9-position enhance lipophilicity but may reduce water solubility .
- Substitutions here can abolish activity in GABAAR antagonists, underscoring steric sensitivity .
GABAA Receptor Antagonism
- Lead Compound : 3,9-Diazaspiro[5.5]undecane derivatives lacking a carboxylic acid moiety (unlike gabazine) compete at orthosteric sites .
CCR5 Antagonism and Antiviral Activity
- Compound: 3,9-Diazaspiro[5.5]undecane-2-one derivatives exhibit nanomolar potency against HIV-1 entry via CCR5 blockade . SAR Insight: Replacement of cyclic carbamate with ketone improved oral bioavailability .
Physicochemical Properties
Key Observations :
- Oxetane and oxa/azaspiro analogs (e.g., tetraoxaspiro derivatives) are utilized in materials science as flame retardants or polymer precursors .
Biological Activity
3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane is a unique chemical compound characterized by its spirocyclic structure, which includes a five-membered oxetane ring and a nitrogen-rich bicyclic system. This structural configuration is believed to contribute significantly to its biological activity, particularly in the context of neuropharmacology and oncology.
Chemical Structure and Properties
The compound can be represented by the general formula , where it contains two nitrogen atoms, potentially enhancing its interaction with biological targets, particularly neurotransmitter receptors.
Biological Activity Overview
Research indicates that compounds derived from the 3,9-diazaspiro[5.5]undecane framework exhibit notable biological activities:
- GABA Receptor Modulation : 3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane has been identified as a ligand for gamma-aminobutyric acid type A (GABA) receptors. This interaction is crucial for its anxiolytic and anticonvulsant properties, as it modulates neurotransmitter systems in the brain .
- Anticancer Potential : Studies have shown that this compound can inhibit geranylgeranyltransferase I (GGTase I), an enzyme involved in cancer cell proliferation pathways. By blocking this enzyme, the compound may contribute to the treatment of hyperproliferative disorders such as cancer .
The biological activity of 3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane is primarily attributed to its binding affinity for GABA receptors. The following table summarizes key interactions and mechanisms:
Case Studies and Research Findings
- GABA Receptor Studies : A study demonstrated that derivatives of 3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane exhibited competitive antagonistic properties against GABA receptors, suggesting potential therapeutic applications in anxiety disorders and epilepsy management .
- Cancer Research : In vitro assays indicated that this compound effectively inhibited GGTase I activity, leading to reduced proliferation of various cancer cell lines. This inhibition was linked to the downregulation of YAP1 and TAZ proteins, which are critical in cancer progression .
Comparative Analysis with Related Compounds
The following table compares 3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,9-Diazaspiro[5.5]undecane | Lacks oxetane ring | Potential anxiolytic properties |
| 3-(Aminomethyl)-3,9-diazaspiro[5.5]undecane | Contains an amino group | Enhanced binding affinity for GABA receptors |
| tert-Butyl 2,9-diazaspiro[5.5]undecane | tert-butyl group increases lipophilicity | Similar pharmacological profile |
The presence of the oxetane ring in 3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane differentiates it from other diazaspiro compounds by potentially enhancing its reactivity and biological interactions compared to more linear or less complex structures.
Q & A
Q. What synthetic routes are most effective for preparing 3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane, and how are key intermediates characterized?
The synthesis typically involves multi-step reactions, including spirocyclic ring formation and oxetane substitution. A common approach uses tert-butyl-protected intermediates (e.g., tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate) followed by deprotection and functionalization with oxetane groups . Critical steps require controlled conditions (e.g., anhydrous solvents, catalysts like Pd for cross-coupling). Key intermediates are validated via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .
Q. Which analytical techniques are essential for confirming the structural integrity of 3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane?
- NMR Spectroscopy : -NMR identifies proton environments (e.g., oxetane protons at δ 4.5–5.0 ppm, spirocyclic NH signals). -NMR confirms quaternary carbons in the spiro system .
- Mass Spectrometry : HRMS ensures accurate molecular weight matching (±3 ppm deviation) .
- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals .
Q. How is the compound initially screened for biological activity in pharmacological studies?
Primary screening involves in vitro assays targeting receptors like GABA (via competitive binding assays using -muscimol) or enzyme inhibition studies (e.g., kinase panels). Cell viability assays (e.g., MTT) assess cytotoxicity. Dose-response curves (IC/EC) prioritize compounds for further optimization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported GABAA_AA receptor binding affinities for 3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane derivatives?
Discrepancies often arise from:
- Receptor subtype selectivity : Use recombinant GABA subunits (e.g., α1β2γ2 vs. α5β3γ2) to isolate target effects .
- Experimental conditions : Standardize buffer pH, temperature, and ligand concentrations.
- Data normalization : Compare results against positive controls (e.g., diazepam) in the same assay system .
Contradictions may highlight allosteric modulation mechanisms requiring further electrophysiological validation (e.g., patch-clamp studies) .
Q. What strategies optimize the pharmacokinetic profile of this compound while retaining spirocyclic integrity?
- Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility without disrupting the spiro core. Computational models (e.g., LogP predictions) guide substitutions .
- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., oxetane ring oxidation). Deuterium labeling or fluorine substitution at metabolically active positions can enhance stability .
- Bioavailability testing : Use Caco-2 cell monolayers for permeability assessment and in vivo PK studies in rodent models .
Q. How do structural modifications influence the compound’s selectivity for neurological vs. anticancer targets?
- Neurological targets : Retain the diazaspiro[5.5]undecane core for GABA/sigma receptor affinity. Substituents like trifluoromethyl groups enhance blood-brain barrier penetration .
- Anticancer targets : Introduce planar aromatic moieties (e.g., indole) to promote DNA intercalation or topoisomerase inhibition. Compare cytotoxicity profiles in cancer vs. normal cell lines .
Q. What methodologies address discrepancies in synthetic yields during scale-up?
- Reaction monitoring : Use inline FTIR or HPLC to track intermediate formation.
- Byproduct analysis : Identify impurities via LC-MS and optimize quenching/purification steps (e.g., switch from silica gel to reverse-phase chromatography) .
- Solvent selection : Replace THF with 2-MeTHF for improved temperature control and greener chemistry .
Safety and Environmental Considerations
Q. What ecotoxicological assessments are critical for lab-scale use of this compound?
- Aquatic toxicity : Follow OECD Test Guideline 201 (algae growth inhibition) and 202 (Daphnia immobilization). Derivatives with logK >3 may require M-factor adjustments for chronic toxicity .
- Degradation studies : Perform hydrolysis/photolysis under standardized conditions (e.g., EPA 835.2210) to assess persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
